molecular formula C17H15ClN2OS B2454412 2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone CAS No. 478042-02-3

2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

Cat. No. B2454412
CAS RN: 478042-02-3
M. Wt: 330.83
InChI Key: UWXKFDRJWQDCEZ-UHFFFAOYSA-N
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Description

“2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone” is a chemical compound . Unfortunately, there is not much detailed information available about this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility. These properties can give insights into the compound’s stability, reactivity, and potential uses .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

  • A derivative, 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, demonstrated significant anti-inflammatory activity, comparable to indomethacin but with reduced gastric irritation potential (Karande & Rathi, 2017).

Crystal Structure Analysis

  • The compound "3-(3-Chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one" shows a notable dihedral angle between its imidazopyridine ring system and benzene ring, forming dimeric units via non-classical hydrogen bonds (Bisseyou et al., 2007).

Antimicrobial and Antioxidant Activities

  • Novel compounds fusing 1,3,4-oxadiazole and benzoxazole moieties displayed a range of antimicrobial and antioxidant activities, with certain derivatives showing potent antitubercular effects (Fathima et al., 2021).

Vibrational Spectroscopy Studies

  • A theoretical study on the geometry and vibration of a similar compound provided insights into its solid phase vibrational spectra, aiding in understanding the molecular structure (Song et al., 2008).

Antifungal Activity

  • Certain derivatives showed moderate antifungal activity against strains of Candida, indicating potential applications in antifungal therapies (Mamolo et al., 2003).

Corrosion Inhibition

  • A pyrrole derivative related to the compound demonstrated effective corrosion inhibition on steel surfaces, suggesting industrial applications (Louroubi et al., 2019).

Antimicrobial Activity

  • The compound "methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate" exhibited notable antibacterial and antimycobacterial activity, indicating its potential in treating bacterial infections (Nural et al., 2018).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its mechanism of action, or exploration of its potential uses in various industries .

properties

IUPAC Name

2-(2-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-11-7-8-20-16(9-11)19-12(2)17(20)14(21)10-22-15-6-4-3-5-13(15)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXKFDRJWQDCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)CSC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone

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